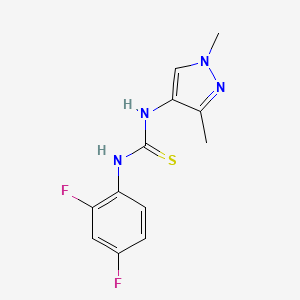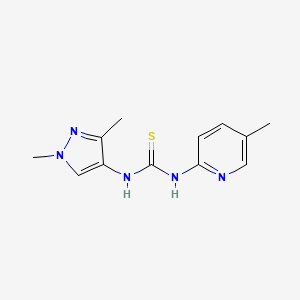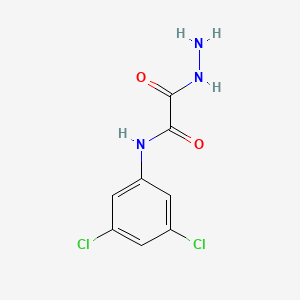
1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIFLUOROPHENYL)-N’-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of fluorine atoms and the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-N’-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA typically involves the reaction of 2,4-difluoroaniline with 1,3-dimethyl-4-pyrazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-N’-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-N’-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or ligand for studying protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-N’-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Lacks the fluorine atoms and pyrazole ring, resulting in different chemical and biological properties.
N-(2,4-Dichlorophenyl)-N’-(1,3-Dimethyl-1H-Pyrazol-4-Yl)Thiourea: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and applications.
Properties
Molecular Formula |
C12H12F2N4S |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C12H12F2N4S/c1-7-11(6-18(2)17-7)16-12(19)15-10-4-3-8(13)5-9(10)14/h3-6H,1-2H3,(H2,15,16,19) |
InChI Key |
ZDWOBPCMHXDKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10942384.png)
![3-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-9-methyl-9H-carbazole](/img/structure/B10942387.png)
![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10942393.png)
![2,4-dichloro-5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B10942410.png)
![(17E)-17-[(2E)-(2-chloro-6-fluorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B10942420.png)


![propan-2-yl 1-ethyl-4-[({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-3-carboxylate](/img/structure/B10942442.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B10942454.png)
![N-(2,6-dichlorophenyl)-2-{[4-(naphthalen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10942459.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B10942463.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10942472.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10942474.png)
![(5Z)-5-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10942480.png)
